Cas no 2137418-73-4 ((6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide)

(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide structure
2137418-73-4 structure
商品名:(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide
CAS番号:2137418-73-4
MF:C15H29N3O2
メガワット:283.409663915634
CID:6599056
PubChem ID:165470174

(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide 化学的及び物理的性質

名前と識別子

    • (6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide
    • 2137418-73-4
    • 9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
    • EN300-1084982
    • 2137673-11-9
    • EN300-768595
    • (6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
    • インチ: 1S/C15H29N3O2/c1-11(2)12(3)17-14(19)18-8-9-20-15(10-18)6-4-13(16)5-7-15/h11-13H,4-10,16H2,1-3H3,(H,17,19)
    • InChIKey: UEZYZCKVPSHQMJ-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(NC(C)C(C)C)=O)CC21CCC(CC2)N

計算された属性

  • せいみつぶんしりょう: 283.22597718g/mol
  • どういたいしつりょう: 283.22597718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 67.6Ų

(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1084982-0.05g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4 95%
0.05g
$1464.0 2023-10-27
Enamine
EN300-1084982-5.0g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4
5.0g
$5056.0 2023-07-11
Enamine
EN300-1084982-0.1g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4 95%
0.1g
$1533.0 2023-10-27
Enamine
EN300-1084982-0.25g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4 95%
0.25g
$1604.0 2023-10-27
Enamine
EN300-1084982-10.0g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4
10.0g
$7497.0 2023-07-11
Enamine
EN300-1084982-2.5g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4 95%
2.5g
$3417.0 2023-10-27
Enamine
EN300-1084982-5g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4 95%
5g
$5056.0 2023-10-27
Enamine
EN300-1084982-0.5g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4 95%
0.5g
$1673.0 2023-10-27
Enamine
EN300-1084982-1.0g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4
1.0g
$1742.0 2023-07-11
Enamine
EN300-1084982-1g
(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
2137418-73-4 95%
1g
$1742.0 2023-10-27

(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide 関連文献

(6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamideに関する追加情報

Research Briefing on (6R,9R)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS: 2137418-73-4)

The compound (6R,9R)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS: 2137418-73-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and preclinical evaluation.

Recent studies have highlighted the compound's role as a potent modulator of specific biological targets, particularly in the context of neurological disorders. The spirocyclic core structure of this molecule contributes to its high binding affinity and selectivity, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its interaction with target proteins, revealing key insights into its pharmacophore.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating neurotransmitter systems, with particular emphasis on its potential as an anxiolytic or antidepressant agent. Preliminary data from animal models suggest that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. However, further optimization is required to address issues related to metabolic stability and off-target effects.

The synthetic route for this compound has been refined in recent publications, with improvements in yield and purity. Novel catalytic methods have been developed to achieve the stereoselective synthesis of the (6R,9R) configuration, which is crucial for its biological activity. These advancements in synthetic chemistry have facilitated the production of sufficient quantities for comprehensive preclinical evaluation.

Current research efforts are focused on structure-activity relationship (SAR) studies to identify analogs with improved therapeutic indices. Several pharmaceutical companies have included this scaffold in their discovery pipelines, recognizing its potential for addressing unmet medical needs in psychiatric and neurodegenerative diseases. The compound's intellectual property landscape is evolving rapidly, with multiple patent applications filed in major jurisdictions.

Future directions for research include detailed toxicological profiling, formulation development, and potential combination therapies. The unique physicochemical properties of this molecule present both challenges and opportunities for drug delivery strategies. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into clinical applications.

In conclusion, (6R,9R)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide represents an exciting development in medicinal chemistry, with promising therapeutic potential that warrants further investigation. The coming years will likely see significant progress in understanding its full pharmacological profile and clinical applicability.

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